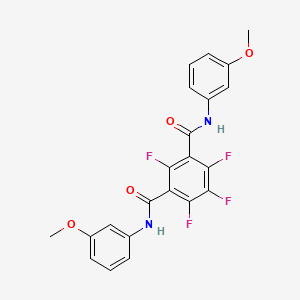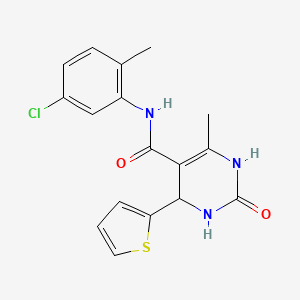![molecular formula C23H20ClNO3 B4895405 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline, also known as CQ, is a quinoline-based compound that has been widely used in scientific research. CQ is a potent inhibitor of autophagy, a process by which cells degrade and recycle their own components.
Aplicaciones Científicas De Investigación
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline has been extensively used in scientific research as an autophagy inhibitor. Autophagy is a process by which cells degrade and recycle their own components, and it plays a crucial role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
This compound has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, which is a crucial step in the autophagy process. This inhibition leads to the accumulation of autophagosomes and the inhibition of autophagic flux. By inhibiting autophagy, this compound can be used to study the role of autophagy in various diseases and to identify potential therapeutic targets.
Mecanismo De Acción
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline inhibits autophagy by blocking the fusion of autophagosomes with lysosomes. This inhibition is thought to occur through the inhibition of lysosomal acidification, which is necessary for the fusion process to occur. This compound has also been shown to inhibit the activity of lysosomal enzymes, which may contribute to its inhibitory effects on autophagy.
Biochemical and Physiological Effects
In addition to its effects on autophagy, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of certain kinases, including Akt and mTOR, which are involved in cell growth and survival pathways. This compound has also been shown to inhibit the replication of certain viruses, including HIV and Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline is a potent and specific inhibitor of autophagy, which makes it a valuable tool for studying the role of autophagy in various diseases. However, this compound has some limitations as well. This compound has been shown to have off-target effects, including inhibition of lysosomal enzymes and kinases. In addition, the use of this compound in animal studies has been limited by its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on 8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline. One area of research is the development of more potent and specific autophagy inhibitors. Another area of research is the identification of potential therapeutic targets for diseases that are associated with dysregulated autophagy. Additionally, there is a need for further studies on the off-target effects of this compound and its potential use in combination with other drugs. Finally, there is a need for more studies on the use of this compound in animal models of disease.
Métodos De Síntesis
8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline can be synthesized by reacting 4-chloro-1-naphthol with 2-(2-bromoethoxy)ethyl bromide to form 2-(4-chloro-1-naphthyloxy)ethyl bromide. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form this compound.
Propiedades
IUPAC Name |
8-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-20-10-11-21(19-8-2-1-7-18(19)20)27-15-13-26-14-16-28-22-9-3-5-17-6-4-12-25-23(17)22/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKVVGEESAHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCOCCOC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)

![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)



![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B4895393.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)